N-(2,6-dimethylphenyl)pyridine-2-carboxamide

Pharmaceutical Impurity Profiling Pharmacopeial Reference Standards Regulatory Compliance

N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0; synonyms: 2',6'-Picolinoxylidide, N-(2,6-dimethylphenyl)picolinamide) is an aromatic N-picolinamide formally designated as Bupivacaine EP Impurity A and Mepivacaine EP Impurity C. It is a white crystalline solid with molecular formula C14H14N2O, molecular weight 226.27 g/mol, melting point 103–105°C, and a predicted XLogP3 value of 2.7, indicating moderate lipophilicity.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 39627-98-0
Cat. No. B139811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)pyridine-2-carboxamide
CAS39627-98-0
SynonymsN-(2,6-Dimethylphenyl)-2-pyridinecarboxamide; 
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=N2
InChIInChI=1S/C14H14N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h3-9H,1-2H3,(H,16,17)
InChIKeySHZDEASIMRREIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-(2,6-Dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0): Impurity Reference Standard Identity and Basic Specifications


N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0; synonyms: 2',6'-Picolinoxylidide, N-(2,6-dimethylphenyl)picolinamide) is an aromatic N-picolinamide formally designated as Bupivacaine EP Impurity A and Mepivacaine EP Impurity C [1][2]. It is a white crystalline solid with molecular formula C14H14N2O, molecular weight 226.27 g/mol, melting point 103–105°C, and a predicted XLogP3 value of 2.7, indicating moderate lipophilicity . This compound is supplied as a certified reference material (RM) for pharmaceutical impurity profiling, analytical method validation, and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [2]. High-strength differential evidence for selection over close analogs is limited; the primary differentiation rests on its regulatory identity as a pharmacopeial impurity standard, its defined purity specifications, and its distinct chromatographic and detection properties relative to other bupivacaine-related impurities.

Why Generic Substitution Falls Short for N-(2,6-Dimethylphenyl)pyridine-2-carboxamide in Regulated Analytical Workflows


In-class compounds cannot be simply interchanged because this substance is a specific, structurally defined process impurity of bupivacaine and mepivacaine, not a generic picolinamide [1]. Its regulatory identity as Bupivacaine EP Impurity A and Mepivacaine EP Impurity C is tied to a unique combination of a 2,6-dimethylphenyl moiety and a picolinamide core, which differs fundamentally from the piperidine-based impurity B (Bupivacaine USP Related Compound B) or the parent drug [2]. Substituting a non-certified analog or a related picolinamide risks invalidating pharmacopeial method system suitability criteria, misidentifying impurity profiles during stability studies, and failing regulatory audit trails due to lack of traceability to primary material from a National Metrology Institute (NMI) . The following quantitative evidence guide details the measurable differences that justify compound-specific procurement.

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)pyridine-2-carboxamide Against Closest Analogs


Regulatory Identity and Pharmacopeial Monograph Assignment vs. Bupivacaine EP Impurity B

N-(2,6-dimethylphenyl)pyridine-2-carboxamide is unambiguously assigned as Bupivacaine EP Impurity A and Mepivacaine EP Impurity C in European Pharmacopoeia monographs [1]. Its closest structural analog, Bupivacaine EP Impurity B (CAS 15883-20-2), is a piperidine-2-carboxamide, not a picolinamide, and is designated as a different pharmacopeial entity with its own monograph specifications [2]. This distinction is binary: procurement of the correct EP-assigned impurity is mandatory for compendial method compliance, and misidentification leads to direct regulatory non-conformance.

Pharmaceutical Impurity Profiling Pharmacopeial Reference Standards Regulatory Compliance

Purity and Certification Standard: ISO/IEC 17025 Certified RM vs. Generic Research-Grade Material

Sigma-Aldrich offers this compound as a reference material (RM) produced and certified in accordance with ISO/IEC 17025, with certified content including uncertainty and expiry date, and traceability to primary material from an NMI (e.g., NIST or NMIJ) . In contrast, generic suppliers such as BenchChem typically provide material at 95% purity without certified uncertainty or NMI traceability . The ISO/IEC 17025 certification provides a documented, auditable chain of measurement traceability essential for GMP-compliant QC laboratories.

Reference Material Certification Method Validation Quality Assurance

Chromatographic Selectivity: Lipophilicity and UV Detection Advantage vs. Piperidine-Based Impurity B

The picolinamide aromatic system in this compound provides a characteristic UV chromophore and a predicted XLogP3 of 2.7, which facilitates HPLC-UV and LC-MS detection . Bupivacaine EP Impurity B, containing a saturated piperidine ring, lacks the extended aromatic conjugation of the picolinamide, resulting in different UV absorption maxima and reversed-phase retention behavior [1]. This chromatographic selectivity is exploited in pharmacopeial methods where impurity A and impurity B are baseline-resolved on C18 columns using water-methanol gradients [2].

HPLC Method Development LC-MS Impurity Profiling Structure-Retention Relationships

Melting Point Specification as a Simple Identity and Purity Indicator vs. Impurity B

The reported melting point of N-(2,6-dimethylphenyl)pyridine-2-carboxamide is 103–105°C (recrystallized from ethanol) , while Bupivacaine EP Impurity B melts at 112–116°C and the parent bupivacaine hydrochloride melts at approximately 255°C with decomposition. This quantitative thermal difference provides a simple, compendial identification test that distinguishes impurity A from other bupivacaine-related substances without requiring chromatographic equipment.

Pharmaceutical Raw Material Identification Thermal Analysis Reference Standard Characterization

Supplier-Certified Purity Range and Batch-to-Batch Reproducibility: A Comparator Analysis Across Five Vendors

Commercially available batches of this compound show a purity range from 95% to >98% (HPLC) across suppliers. AKSci specifies >98% with melting point 103–105°C and long-term storage conditions ; Bidepharm provides 98% with batch-specific NMR, HPLC, and GC reports ; Fluorochem lists 98% ; CheMenu offers 97% ; while BenchChem supplies 95% material . For critical impurity quantitation at the ICH Q3A reporting threshold (0.05%), a 5% difference in reference standard purity directly propagates to a systematic error of equivalent magnitude in impurity assay results, unless corrected for purity factor.

Supplier Qualification Impurity Standard Procurement Analytical Reference Material Quality

Structural Basis for Differentiation: Picolinamide Core vs. Piperidine-2-carboxamide in Impurity B

The target compound contains a pyridine-2-carboxamide (picolinamide) core, whereas Bupivacaine EP Impurity B is a piperidine-2-carboxamide (CAS 15883-20-2) [1][2]. This structural difference results in distinct molecular formulas (C14H14N2O, MW 226.27 vs. C14H20N2O, MW 232.32), hydrogen-bonding capacity, and ionization behavior. Molecular dynamics simulations indicate that picolinamide inhibitors can adopt multiple protonation states within the Qi-site of the cytochrome bc1 complex, a property not shared by saturated piperidine analogs . While this bc1 complex binding is not the primary procurement driver for impurity testing, it illustrates the fundamental physicochemical divergence between the two impurity classes.

Structure-Activity Relationships Synthetic Route Impurity Control Physicochemical Characterization

Validated Application Scenarios for N-(2,6-Dimethylphenyl)pyridine-2-carboxamide in Regulated Pharmaceutical Development


Pharmacopeial Impurity Profiling and ANDA Submission Support

This compound is indispensable as the certified reference standard for Bupivacaine EP Impurity A and Mepivacaine EP Impurity C during HPLC-UV and LC-MS impurity profiling of bupivacaine and mepivacaine drug substances and finished products. Its use is specified in European Pharmacopoeia monographs for system suitability testing, identification, and quantification of the picolinamide-related impurity at levels conforming to ICH Q3A identification thresholds (typically 0.10% for a maximum daily dose ≤2 g/day) [1]. For ANDA filers, demonstrating control of this specific impurity using the corresponding EP-assigned reference standard satisfies the regulatory requirement for impurity characterization and method validation [2].

Stability-Indicating Method Development and Forced Degradation Studies

During accelerated stability studies of bupivacaine formulations (e.g., 40°C/75% RH), N-(2,6-dimethylphenyl)pyridine-2-carboxamide serves as a key marker impurity to monitor degradation pathways involving oxidation and hydrolysis of the parent drug [1]. Its distinct retention time and mass fragmentation pattern, characterized by the picolinamide core, enable unambiguous chromatographic resolution from other degradation products such as bupivacaine N-oxide and N-desbutyl bupivacaine. The validated LC-MS method achieving limits of quantitation of 0.65–0.89 ng for related degradation impurities demonstrates the sensitivity achievable when proper reference standards are employed [2].

Synthetic Route Optimization and Process Impurity Control

Process chemists utilize N-(2,6-dimethylphenyl)pyridine-2-carboxamide as a reference marker to trace the efficiency of the amide coupling step in bupivacaine synthesis, where incomplete conversion of the picolinic acid intermediate or side reactions with 2,6-xylidine can generate this impurity [1]. By quantifying the level of this impurity in crude API using calibrated HPLC methods, chemists can optimize reaction stoichiometry, temperature, and catalyst loading to minimize its formation, targeting residual levels below the ICH Q3A reporting threshold before recrystallization. This data-driven approach reduces the burden on downstream purification and improves overall process yield [2].

Analytical Method Transfer and Inter-Laboratory Harmonization

When transferring a validated impurity method from R&D to QC or between contract manufacturing organizations (CMOs), the use of a common, well-characterized reference standard such as N-(2,6-dimethylphenyl)pyridine-2-carboxamide with documented purity (≥98%), melting point (103–105°C), and COA ensures consistent system suitability criteria across laboratories [1]. The availability of this compound from multiple certified suppliers with batch-specific certificates (e.g., AKSci, Bidepharm) allows procurement redundancy while maintaining comparability of results, provided purity factors are applied consistently in quantification calculations [2].

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